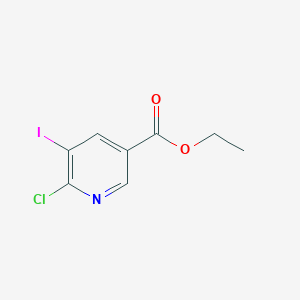

Ethyl 6-chloro-5-iodonicotinate

Description

BenchChem offers high-quality Ethyl 6-chloro-5-iodonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-5-iodonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H7ClINO2 |

|---|---|

Molecular Weight |

311.50 g/mol |

IUPAC Name |

ethyl 6-chloro-5-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3 |

InChI Key |

YSJAGDWWNXLMCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)I |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 6-chloro-5-iodonicotinate (CAS 856166-01-3): A Comprehensive Technical Guide on Orthogonal Functionalization and Scale-Up

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized heteroaromatic scaffolds are paramount. Ethyl 6-chloro-5-iodonicotinate (CAS 856166-01-3) stands out as a premium building block, offering a tri-orthogonal reactivity profile. By strategically leveraging the distinct electronic properties and bond dissociation energies of its iodo, chloro, and ester moieties, process chemists can execute rapid, site-selective functionalizations. This whitepaper provides an in-depth analysis of the compound's mechanistic pathways, highlights a kilo-scale case study on trifluoromethylation, and details self-validating experimental protocols for laboratory and pilot-scale execution.

Physicochemical Properties & Molecular Identity

Understanding the baseline physical parameters of this scaffold is critical for solvent selection, reaction monitoring, and downstream purification.

| Property | Value |

| Chemical Name | Ethyl 6-chloro-5-iodonicotinate |

| CAS Number | 856166-01-3 |

| Molecular Formula | C8H7ClINO2 |

| Molecular Weight | 311.50 g/mol |

| Appearance | White to pale yellow crystalline powder |

| SMILES | CCOC(=O)c1cc(I)c(Cl)nc1 |

| Storage Conditions | 2-8 °C, inert atmosphere, protect from light |

| Primary Utility | Orthogonal cross-coupling intermediate |

Strategic Reactivity & Mechanistic Pathways

The synthetic utility of Ethyl 6-chloro-5-iodonicotinate is driven by the precise causality of its electronic structure. The molecule acts as a self-directing system where the sequence of functionalization is dictated by thermodynamic and kinetic principles:

-

C5-Iodo Position (Primary Electrophile): The carbon-iodine bond possesses a significantly lower bond dissociation energy (~240 kJ/mol) compared to the carbon-chlorine bond (~330 kJ/mol). Consequently, low-valent transition metals (e.g., Pd(0), Cu(I)) undergo oxidative addition exclusively at the C5 position. This allows for selective Suzuki, Sonogashira, or trifluoromethylation reactions without disturbing the adjacent chloride.

-

C6-Chloro Position (Secondary Electrophile): Positioned ortho to the electron-withdrawing pyridine nitrogen, the C6 carbon is highly electron-deficient. Once the C5 position is functionalized (or if orthogonal conditions are applied), the C6-chloride is primed for Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates.

-

C3-Ester Position (Carboxyl Derivative): The ethyl ester provides a robust handle for standard carbonyl chemistry, including saponification to the free acid , direct amidation, or reduction to the corresponding alcohol.

Fig 1: Orthogonal reactivity map of Ethyl 6-chloro-5-iodonicotinate.

Causality & Trustworthiness in Scale-Up: The Trifluoromethylation Case Study

One of the most critical industrial applications of this scaffold is the installation of a trifluoromethyl (-CF3) group at the C5 position. A landmark process developed by researchers at Boehringer Ingelheim demonstrated the kilo-scale trifluoromethylation of this exact structural motif .

The Scale-Up Challenge: Trifluoromethylation using inexpensive methyl chlorodifluoroacetate (MCDFA) generates highly reactive difluorocarbene intermediates. On a small scale, this is manageable. However, during kilo-lab scale-up, an excess concentration of carbenes leads to rapid telomerization, creating insoluble, highly fluorinated polymeric byproducts. These polymers cause severe foaming in the reactor and make liquid-liquid phase separations nearly impossible .

The Engineered Solution: To curb carbene formation and telomerization, the process relies on two causal adjustments:

-

Stoichiometric Copper: While catalytic copper is economically preferable, stoichiometric CuI acts as a rapid trap for the carbene, funneling it directly into the productive cross-coupling cycle before it can polymerize.

-

Controlled Dosing: MCDFA is added gradually over several hours to maintain a low steady-state concentration of the reactive carbene.

Fig 2: Kilo-scale trifluoromethylation workflow emphasizing impurity control.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that the operator can verify the chemical integrity of the reaction at critical junctures.

Protocol A: Copper-Catalyzed Trifluoromethylation (Kilo-Scale Adapted)

Adapted from Mulder et al. for the ethyl ester derivative.

-

Reactor Preparation: Charge a dry, Hastelloy or glass-lined reactor with Ethyl 6-chloro-5-iodonicotinate (1.0 equiv), CuI (1.2 equiv), and spray-dried KF (1.5 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Causality: KF is required to activate the MCDFA via decarboxylation. Spray-dried KF is used to maximize surface area for the solid-liquid interface.

-

-

Thermal Activation: Purge the system with N2 for 30 minutes and heat the suspension to 120 °C.

-

Validation Checkpoint: Ensure system moisture is <500 ppm via Karl Fischer titration prior to heating. Trace water will irreversibly quench the active CF3-Cu species, drastically reducing the yield.

-

-

Controlled Dosing: Using a dosing pump, gradually add methyl chlorodifluoroacetate (MCDFA, 3.0 equiv) over 2.5 to 3 hours.

-

Causality: Gradual addition keeps the steady-state concentration of the difluorocarbene low, favoring productive cross-coupling over the formation of intractable fluorinated polymers.

-

-

Quenching & Isolation: Cool the reaction mixture to 25 °C. Slowly add an aqueous solution of oxalic acid.

-

Validation Checkpoint: The mixture should transition into a highly filterable slurry. Oxalic acid effectively chelates the copper, precipitating it as a copper-oxalate complex. This allows the crude organic product to be isolated via direct slurry filtration, completely bypassing tedious and emulsion-prone liquid-liquid extractions.

-

Protocol B: Selective Suzuki-Miyaura Cross-Coupling at the C5 Position

Designed to prevent C6-chloride activation.

-

Reagent Assembly: Combine Ethyl 6-chloro-5-iodonicotinate (1.0 equiv), the desired Arylboronic acid (1.05 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (2.0 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1).

-

Causality: Using exactly 1.05 equivalents of the boronic acid prevents secondary over-coupling at the C6 position, exploiting the kinetic preference of Pd(0) for the C-I bond.

-

-

Kinetic Heating: Heat the mixture strictly to 60 °C for 4 hours under vigorous stirring.

-

Validation Checkpoint: Monitor conversion via HPLC. The internal temperature must not exceed 60 °C. Elevated temperatures (>80 °C) provide sufficient thermal energy to initiate oxidative addition into the stronger C-Cl bond, leading to bis-arylated impurities.

-

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

References

-

Mulder, J. A., et al. (2013). "Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale." Organic Process Research & Development, 17(6), 940–945. URL:[Link]

-

Ritter, S. (2014). "Process Wednesday: trifluoromethylation on kilogram scale." Chemjobber / Chemical & Engineering News. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22271477, 6-Chloro-5-iodonicotinic acid". URL:[Link]

Synthesis and Characterization of Ethyl 6-chloro-5-iodonicotinate: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as critical building blocks. Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) is a privileged, multi-functionalized intermediate[1]. Featuring three orthogonal reactive sites—a C5-iodide, a C6-chloride, and a C3-ethyl ester—this molecule acts as a divergent hub for late-stage functionalization, including complex cross-coupling and trifluoromethylation workflows[2][3].

This whitepaper provides an authoritative, self-validating guide to the retrosynthetic rationale, step-by-step synthesis, and spectroscopic characterization of Ethyl 6-chloro-5-iodonicotinate, designed for researchers and process chemists requiring high-fidelity protocols.

Retrosynthetic Analysis & Mechanistic Rationale

The most cost-effective and regioselective route to Ethyl 6-chloro-5-iodonicotinate begins with 6-hydroxynicotinic acid [4]. The synthesis relies on exploiting the electronic properties of the pyridine ring to direct sequential functionalizations.

-

Regioselective Iodination: The hydroxyl group at the C6 position (which predominantly exists as its 2-pyridone tautomer) is strongly electron-donating. This activates the ring toward electrophilic aromatic substitution, directing the massive iodine electrophile exclusively to the sterically accessible C5 position.

-

Dual Deoxychlorination: The conversion of 6-hydroxy-5-iodonicotinic acid to 6-chloro-5-iodonicotinoyl chloride utilizes Phosphorus Oxychloride (

). This is not a simple substitution; it requires catalytic DMF to form a highly reactive Vilsmeier-Haack intermediate. This intermediate simultaneously converts the carboxylic acid into an acid chloride and the pyridone oxygen into a leaving group, which is subsequently displaced by a chloride ion to restore aromaticity. -

Nucleophilic Acyl Substitution: The highly electrophilic acid chloride is trapped with ethanol in the presence of a mild base to yield the final ethyl ester.

Fig 1: Three-step divergent synthesis of Ethyl 6-chloro-5-iodonicotinate from 6-hydroxynicotinic acid.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to ensure process robustness.

Step 1: Synthesis of 6-Hydroxy-5-iodonicotinic acid

-

Objective: Regioselective C5 iodination.

-

Reagents: 6-Hydroxynicotinic acid (1.0 eq), Iodine (

, 0.6 eq), Potassium iodate ( -

Procedure:

-

Suspend 6-hydroxynicotinic acid in 2M

and heat to 80°C. -

Add

and -

Stir the reaction mixture at 80°C for 12 hours.

-

Cool to room temperature, filter the resulting precipitate, wash with water and cold ethanol, and dry under vacuum.

-

-

Causality & Validation:

acts as an in-situ oxidant. It oxidizes the hydrogen iodide (

Step 2: Synthesis of 6-Chloro-5-iodonicotinoyl chloride

-

Objective: Simultaneous chlorination of the C6-hydroxyl and C3-carboxylic acid.

-

Reagents: 6-Hydroxy-5-iodonicotinic acid (1.0 eq),

(5.0 eq), DMF (0.1 eq). -

Procedure:

-

Suspend the intermediate from Step 1 in neat

under an inert atmosphere ( -

Add catalytic DMF dropwise (Caution: Exothermic gas evolution).

-

Reflux the mixture (105°C) for 4–6 hours until the suspension becomes a clear, dark solution.

-

Distill off the excess

under reduced pressure. The crude acid chloride is used immediately in the next step to prevent hydrolysis.

-

-

Causality & Validation:

serves as both the chlorinating agent and the solvent. The catalytic DMF is critical; it generates the chloromethyleneiminium ion (Vilsmeier reagent), which dramatically accelerates the deoxychlorination of the highly stable pyridone tautomer.

Step 3: Synthesis of Ethyl 6-chloro-5-iodonicotinate

-

Objective: Esterification of the highly reactive acid chloride.

-

Reagents: 6-Chloro-5-iodonicotinoyl chloride (1.0 eq), Absolute Ethanol (10.0 eq), Triethylamine (

, 1.5 eq), Dichloromethane (DCM). -

Procedure:

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

-

Add a mixture of Ethanol and

dropwise to maintain the temperature below 5°C. -

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench with saturated aqueous

, extract with DCM, dry over

-

-

Causality & Validation:

acts as an acid scavenger. By neutralizing the

Physicochemical & Spectroscopic Characterization

Accurate characterization is paramount for downstream applications. Below are the consolidated quantitative data and spectral assignments for the purified target compound[5].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Ethyl 6-chloro-5-iodonicotinate |

| CAS Number | 856166-01-3 |

| Molecular Formula | |

| Molecular Weight | 311.50 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

Table 2: NMR Spectral Assignments (400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment & Causality |

| 8.85 | Doublet (d) | 1H | 2.0 Hz | Pyridine C2-H: Highly deshielded by the adjacent electronegative nitrogen and the electron-withdrawing ester group. |

| 8.60 | Doublet (d) | 1H | 2.0 Hz | Pyridine C4-H: Meta-coupled to C2-H. Deshielded by the adjacent ester, iodo, and chloro substituents. |

| 4.42 | Quartet (q) | 2H | 7.1 Hz | Ester |

| 1.41 | Triplet (t) | 3H | 7.1 Hz | Ester |

Orthogonal Reactivity & Downstream Applications

The true value of Ethyl 6-chloro-5-iodonicotinate lies in its orthogonal reactivity profile. The C5-iodide and C6-chloride exhibit drastically different kinetics depending on the catalytic system applied[2][3].

-

C5-Iodide (Oxidative Addition): The carbon-iodine bond is significantly weaker than the carbon-chlorine bond. Under Palladium(0) catalysis (e.g., Suzuki-Miyaura or Sonogashira couplings), oxidative addition occurs exclusively at the C5 position. Furthermore, Copper-catalyzed trifluoromethylation (using MCDFA/KF/CuI) targets the C5-iodide to yield 5-(trifluoromethyl)nicotinates[3].

-

C6-Chloride (Nucleophilic Aromatic Substitution -

): The C6-chloride is positioned ortho to the pyridine nitrogen and para to the ester. This renders the C6 position highly electron-deficient, allowing for rapid, catalyst-free

Fig 2: Orthogonal reactivity of the scaffold enabling divergent late-stage functionalization.

References

- BLD Pharm. "856166-01-3 | Ethyl 6-chloro-5-iodonicotinate Specification and CAS Data." BLD Pharm.

- Benchchem. "Methyl 6-Chloro-5-iodonicotinate | 365413-29-2 | NMR and Characterization." Benchchem.

- ResearchGate. "Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale." ResearchGate.

- ACS Publications. "Copper-Mediated C–X Functionalization of Aryl Halides." ACS Publications.

- ASM Journals. "3-Hydroxypyridine Dehydrogenase HpdA Is Encoded by a Novel Four-Component Gene Cluster..." ASM Journals.

Sources

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 6-chloro-5-iodonicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 6-chloro-5-iodonicotinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility in drug discovery, for instance in the preparation of potent H3 receptor antagonists, underscores the importance of a comprehensive understanding of its physicochemical properties.[2] This guide provides an in-depth analysis of the solubility and stability of Ethyl 6-chloro-5-iodonicotinate. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to facilitate its effective use in research and development. We will explore its solubility profile in various solvent systems and delineate its stability under common stress conditions, providing a framework for handling, formulation, and analytical method development.

Introduction: The Physicochemical Landscape

The molecular architecture of Ethyl 6-chloro-5-iodonicotinate—featuring a pyridine core, an ethyl ester group, and two different halogen substituents (chloro and iodo)—dictates its chemical reactivity and physical behavior. The electron-withdrawing nature of the nitrogen atom, the ester, and the halogens makes the pyridine ring relatively electron-deficient, influencing its stability and interaction with solvents. While specific experimental data for this exact molecule is sparse in publicly available literature, we can infer its properties based on well-established chemical principles and data from analogous structures, such as Ethyl 6-chloronicotinate.[2][3]

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring that can participate in various chemical reactions.

-

Ethyl Ester: A functional group susceptible to hydrolysis under acidic or basic conditions.

-

Chloro & Iodo Substituents: These halogens influence the molecule's lipophilicity and serve as potential sites for nucleophilic substitution reactions. The carbon-iodine bond is generally weaker and more reactive than the carbon-chlorine bond.

Understanding these features is the first step in predicting the compound's behavior and designing robust experimental plans.

Solubility Profile: A Multifaceted Analysis

Solubility is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulations.[4][5] The solubility of Ethyl 6-chloro-5-iodonicotinate is not a single value but a complex function of the solvent, temperature, and pH.

Predicted Solubility in Common Organic Solvents

Based on its structure—a moderately polar aromatic core with lipophilic halogen and ethyl groups—Ethyl 6-chloro-5-iodonicotinate is expected to exhibit good solubility in a range of common organic solvents. Its analogous, non-iodinated counterpart, Ethyl 6-chloronicotinate, is slightly soluble in chloroform and methanol.[2] We can extrapolate this to predict its general behavior.

Table 1: Predicted Solubility of Ethyl 6-chloro-5-iodonicotinate in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents effectively solvate the polar pyridine ring and ester group through dipole-dipole interactions. DMSO is often a solvent of choice for creating high-concentration stock solutions for screening assays.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | The molecule's chloro and iodo groups contribute to favorable interactions with chlorinated solvents. Chloroform is noted for slight solubility with the analogous Ethyl 6-chloronicotinate.[2] |

| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group of alcohols can hydrogen bond with the pyridine nitrogen and ester oxygens, but the overall non-polar character of the molecule limits high solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | These less polar solvents may struggle to effectively solvate the more polar regions of the molecule. |

| Non-Polar | Hexanes, Heptane | Very Low | The significant polarity imparted by the pyridine ring, ester, and halogens prevents significant dissolution in non-polar aliphatic solvents. |

| Aqueous | Water, Buffered Solutions | Very Low | The molecule is predominantly lipophilic and lacks easily ionizable groups, leading to poor aqueous solubility. |

Aqueous Solubility & The Effect of pH

The aqueous solubility of Ethyl 6-chloro-5-iodonicotinate is expected to be very low. The pyridine nitrogen is weakly basic (predicted pKa of the conjugate acid is -1.95 ± 0.10 for the analogous Ethyl 6-chloronicotinate), meaning it will not become significantly protonated even in strongly acidic aqueous solutions.[2] Therefore, altering the pH is not expected to substantially increase its aqueous solubility. Furthermore, extreme pH conditions (either acidic or basic) risk causing chemical degradation via hydrolysis of the ester group.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and solid states of a compound.[5][6]

Objective: To determine the equilibrium solubility of Ethyl 6-chloro-5-iodonicotinate in a specified solvent system at a controlled temperature.

Materials:

-

Ethyl 6-chloro-5-iodonicotinate (solid)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, DMSO, Ethanol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, low-binding)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance and volumetric flasks

Methodology:

-

Preparation: Add an excess amount of solid Ethyl 6-chloro-5-iodonicotinate to a vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. This can take 24 to 72 hours; preliminary time-course studies are recommended to confirm the time to equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the bulk of the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.[7]

-

Sample Collection: Carefully collect an aliquot of the supernatant. For an additional purification step and to ensure no fine particles are carried over, filter the supernatant through a low-binding syringe filter.[6]

-

Dilution & Analysis: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.[7] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Solid-State Analysis: After the experiment, it is good practice to analyze the remaining solid residue using techniques like XRPD or DSC to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate).[6]

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Chemical Stability: Predicting and Preventing Degradation

Stability testing is a crucial component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] For Ethyl 6-chloro-5-iodonicotinate, its stability is dictated by the resilience of the ester linkage and the halogen-substituted pyridine ring.

Forced Degradation (Stress Testing)

Stress testing is designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[8][9] This information is vital for developing stability-indicating analytical methods.[10]

Recommended Stress Conditions (based on ICH Q1A guidelines): [8]

-

Acid Hydrolysis: 0.1 M HCl at 60°C. The primary target is the ethyl ester, which can hydrolyze to the corresponding carboxylic acid (6-chloro-5-iodonicotinic acid).

-

Base Hydrolysis: 0.1 M NaOH at room temperature. Base-catalyzed hydrolysis of the ester is typically much faster than acid-catalyzed hydrolysis.

-

Oxidative Degradation: 3% H₂O₂ at room temperature. The electron-rich pyridine ring can be susceptible to oxidation, potentially forming N-oxides or undergoing ring opening.

-

Thermal Degradation: Dry heat (e.g., 80°C). This assesses the intrinsic thermal stability of the molecule. The analogous Ethyl 6-chloronicotinate is stable under recommended storage but may decompose with excess heat, releasing gases like CO, CO₂, NOx, and HCl.[3]

-

Photostability: Exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Halogenated compounds can be susceptible to photolytic cleavage of the carbon-halogen bond.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized. The most likely routes involve hydrolysis of the ester and potential reactions at the halogen positions or the pyridine ring itself under more forceful conditions.

Diagram 2: Potential Degradation Pathways for Ethyl 6-chloro-5-iodonicotinate

Caption: Hypothesized degradation routes for the title compound.

Recommendations for Storage and Handling

Based on the chemical nature of the compound and data from similar molecules, the following storage and handling procedures are recommended:

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at cool temperatures (2-8°C is common for such intermediates).[1][11][12] This minimizes exposure to moisture and atmospheric oxygen.

-

Light Exposure: Protect from light to prevent potential photolytic degradation. Use amber vials or store in a dark place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can induce rapid degradation.[3]

Conclusion

Ethyl 6-chloro-5-iodonicotinate is a valuable synthetic intermediate whose utility is maximized when its physicochemical properties are well understood. This guide provides a comprehensive framework for evaluating its solubility and stability. While it is predicted to have good solubility in polar aprotic and chlorinated organic solvents, its aqueous solubility is expected to be poor and largely pH-independent. The primary stability liabilities are hydrolytic cleavage of the ester bond under acidic or basic conditions and potential photolytic or oxidative degradation under stress.

By applying the detailed experimental protocols for solubility determination and forced degradation outlined herein, researchers can generate the robust data needed for efficient process development, stable formulation design, and the validation of reliable analytical methods. This foundational knowledge is essential for accelerating research and development programs that utilize this versatile chemical building block.

References

- Raytor. (2026, January 22).

- Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Nikolakakis, I., & Reppas, C. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Kawakami, K. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment.

- Boru, G. (n.d.).

- Li, Y., et al. (n.d.). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001.

- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- Singh, S., & Bakshi, M. (n.d.). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. SciSpace.

- Fisher Scientific. (2014, January 9).

- ChemicalBook. (2026, January 13).

- Coriolis Pharma. (2024, December 11).

- Pokharna, G., et al. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics.

- Časaitė, V., et al. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC.

- Chem-Impex. (n.d.).

- PubChem. (n.d.).

- Gupta, N., O'Loughlin, E., & Sims, G. (2019).

- National Institutes of Health. (n.d.).

- PubChem. (n.d.).

- ChemScene. (n.d.).

- MilliporeSigma. (n.d.).

- Kosmider, B., & El-Hellani, A. (2025, April 8). Stability of Flavoring Chemicals in e-Cigarette Liquids: A Naturalistic Product Aging Study over 24 months.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)

- American Chemical Society. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Figshare.

- University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties1,2,3.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 6-chloronicotinate | 49608-01-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. rheolution.com [rheolution.com]

- 5. researchgate.net [researchgate.net]

- 6. raytor.com [raytor.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. scispace.com [scispace.com]

- 10. acdlabs.com [acdlabs.com]

- 11. chemscene.com [chemscene.com]

- 12. Ethyl 6-chloro-5-nitronicotinate | 171876-22-5 [sigmaaldrich.com]

Discovery of Novel Targeted Therapeutics via the Ethyl 6-chloro-5-iodonicotinate Scaffold: A Comprehensive Medicinal Chemistry Guide

As drug discovery shifts toward highly targeted therapies, the strategic selection of chemical building blocks dictates the efficiency of the hit-to-lead optimization process. Among halogenated heterocycles, Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) has emerged as a premier scaffold for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands[1].

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we will dissect the mechanistic causality behind the orthogonal reactivity of this scaffold, detail self-validating experimental workflows, and explore its application in modern drug design.

Structural Rationale & Orthogonal Reactivity

The true value of Ethyl 6-chloro-5-iodonicotinate lies in its highly programmable, site-specific reactivity. The pyridine core is decorated with three distinct functional handles: an iodine atom at C5, a chlorine atom at C6, and an ethyl ester at C3.

The causality behind our synthetic strategy relies on the fundamental electronic and steric properties of these substituents:

-

C5-Iodine (Oxidative Addition Kinetics): The carbon-iodine bond is significantly weaker than the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions, the Pd(0) species undergoes oxidative addition into the C5–I bond orders of magnitude faster than the C6–Cl bond[2]. This allows for strict regiocontrol during initial functionalization.

-

C6-Chlorine (SNAr Activation): The C6 position is directly adjacent (ortho) to the pyridine nitrogen. The highly electronegative nitrogen withdraws electron density from the C6 carbon, heavily activating the C6–Cl bond toward Nucleophilic Aromatic Substitution (SNAr) by stabilizing the resulting anionic Meisenheimer complex[3].

-

C3-Ethyl Ester: Positioned meta to the halogens, the ester provides an electron-withdrawing effect that further activates the ring. It serves as a latent carboxylic acid, which can be unveiled late-stage for amide derivatization.

Synthetic Strategy & Workflow

To construct a diverse library of novel derivatives, we employ a three-stage sequential functionalization strategy.

Synthetic workflow for derivatizing the Ethyl 6-chloro-5-iodonicotinate scaffold.

Quantitative Optimization of the C5-Coupling

Achieving high regioselectivity at C5 without premature C6-coupling or protodehalogenation requires precise catalytic tuning. Table 1 summarizes the optimization parameters for the initial Suzuki-Miyaura coupling.

Table 1: Optimization of C5-Regioselective Suzuki-Miyaura Coupling

| Entry | Catalyst System | Ligand Bite Angle | Solvent System | Temp (°C) | C5-Product Yield (%) | C6-Byproduct (%) |

| 1 | Pd(PPh₃)₄ | Monodentate | Toluene/EtOH/H₂O | 90 | 62 | 15 |

| 2 | Pd(OAc)₂ / SPhos | Monodentate (Bulky) | Dioxane/H₂O | 80 | 78 | 8 |

| 3 | Pd(dppf)Cl₂ | Bidentate (Large) | Dioxane/H₂O | 80 | 91 | < 2 |

| 4 | Pd₂dba₃ / XPhos | Monodentate (Bulky) | DMF/H₂O | 100 | 54 | 32 |

Causality Note: Entry 3 utilizes Pd(dppf)Cl₂. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step of the catalytic cycle, preventing the catalyst from resting in intermediate states that lead to off-target C6-insertion or degradation[2].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

-

Preparation: In an oven-dried Schlenk flask under N₂, charge Ethyl 6-chloro-5-iodonicotinate (1.0 eq), the desired aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.1 M final concentration). Rationale: The biphasic system dissolves both the organic scaffold and the inorganic base, while water is strictly required to form the reactive boronate complex for transmetalation.

-

Reaction: Heat the mixture to 80°C for 4 hours.

-

Validation Checkpoint (LC-MS): Sample the organic layer. The desired product must show an [M+H]⁺ peak with a distinct 3:1 isotopic distribution pattern. If this chlorine isotope pattern is missing, over-coupling at C6 has occurred.

-

Workup: Filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: C6 Nucleophilic Aromatic Substitution (SNAr)

-

Preparation: Dissolve the C5-coupled intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Nucleophile Addition: Add the aliphatic or aromatic amine (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Reaction: Heat to 110°C in a sealed tube for 12 hours. Rationale: Because the C5-aryl group introduces steric hindrance, elevated temperatures in a highly polar aprotic solvent (NMP) are necessary to drive the formation of the Meisenheimer complex.

-

Validation Checkpoint (LC-MS): Analyze the crude mixture. The complete disappearance of the 3:1 chlorine isotope pattern confirms the successful displacement of the C6-chloride.

-

Workup: Dilute with water to precipitate the product. Filter and wash with cold water to remove residual NMP and DIPEA.

Protocol C: C3 Ester Saponification and Amide Derivatization

-

Saponification: Dissolve the C6-functionalized intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 3 hours.

-

Acidification: Carefully acidify with 1M HCl to pH 3 to precipitate the free nicotinic acid derivative[3]. Filter and dry under vacuum.

-

Amidation: Suspend the acid in DMF. Add HATU (1.2 eq), the target amine (1.5 eq), and DIPEA (3.0 eq). Stir for 2 hours. Rationale: HATU rapidly converts the acid into an active HOAt ester, preventing epimerization and overcoming the steric bulk of the C5/C6 substituents.

-

Validation Checkpoint (HPLC): Confirm >95% purity of the final amide via reverse-phase HPLC before biological assaying.

Biological Application: Kinase Inhibitor Design

Derivatives of the Ethyl 6-chloro-5-iodonicotinate scaffold are frequently optimized into potent, ATP-competitive kinase inhibitors. The pyridine core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. The C5-aryl group typically projects into the hydrophobic pocket (back pocket), while the C6-amine extends toward the solvent-exposed region, improving aqueous solubility and pharmacokinetic properties.

Mechanism of action for novel pyridine-based kinase inhibitors blocking cell proliferation.

By systematically varying the functional groups at the C5, C6, and C3 positions, medicinal chemists can fine-tune the molecule's selectivity profile, shifting activity from off-target kinases to specific oncogenic drivers like BRAF, EGFR, or PI3K.

Conclusion

The Ethyl 6-chloro-5-iodonicotinate scaffold is a masterclass in rational chemical design. By exploiting the thermodynamic and kinetic differences between the C5-iodine and C6-chlorine bonds, researchers can execute highly precise, sequential cross-coupling and nucleophilic substitutions. When paired with rigorous, self-validating protocols, this building block significantly accelerates the hit-to-lead timeline in the discovery of novel targeted therapeutics.

References

-

[1] 856166-01-3 | Ethyl 6-chloro-5-iodonicotinate | BLD Pharm. BLD Pharmatech. Available at:

-

[3] 6-Chloro-5-iodonicotinic acid | 59782-87-5 - Sigma-Aldrich. Sigma-Aldrich. Available at:

-

[2] Buy Methyl 6-Chloro-5-iodonicotinate | 365413-29-2 - Smolecule. Smolecule. Available at:

Sources

Ethyl 6-chloro-5-iodonicotinate as a building block in organic synthesis

Ethyl 6-Chloro-5-Iodonicotinate: A Privileged Dihalogenated Scaffold for Orthogonal Functionalization in Drug Discovery

Structural Anatomy & The Principle of Orthogonal Reactivity

As a Senior Application Scientist, I frequently design synthetic routes that demand absolute regiocontrol. Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) and its methyl analog (CAS: 365413-29-2) are masterclasses in programmed reactivity. Derived from the standard esterification of 6-chloro-5-iodonicotinic acid[1], this scaffold features three distinct, chemically addressable functional groups:

-

C5-Iodine: Highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)).

-

C6-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-deficient pyridine nitrogen.

-

C3-Ester: A latent carboxylic acid or amide handle.

The causality behind its orthogonal reactivity lies in bond dissociation energies (BDE) and electronic distribution. The C-I bond is significantly weaker than the C-Cl bond, meaning that under controlled palladium-catalyzed conditions, oxidative addition occurs exclusively at C5[1]. Conversely, the C6-Cl bond is highly polarized by the ortho-nitrogen and para-ester, making it an ideal electrophile for SNAr once the C5 position is functionalized.

Strategic Workflows in Multistep Synthesis

The standard workflow leverages the kinetic preference of the C-I bond to perform a Suzuki-Miyaura or Sonogashira coupling first, followed by SNAr at the C-Cl bond. Interestingly, depending on the steric bulk of the nucleophile, this sequence can be reversed. This was elegantly demonstrated in the optimization of allosteric BCR-ABL1 inhibitors, where 6-chloro-5-iodonicotinic acid was first subjected to SNAr displacement with an amine prior to Suzuki coupling[2]. Furthermore, these dihalogenated scaffolds have proven robust enough for kilogram-scale copper-mediated C-X functionalizations[3].

Figure 1: Orthogonal functionalization workflow of Ethyl 6-chloro-5-iodonicotinate.

Quantitative Data: Reactivity & Catalyst Selection

To ensure a self-validating system, one must select the correct catalyst and base to prevent premature ester hydrolysis or C-Cl activation. The tables below summarize the quantitative parameters dictating these synthetic choices.

Table 1: Reactivity Profile and Bond Dissociation Energies

| Bond/Position | Substituent | Approx. Bond Dissociation Energy | Primary Reaction Pathway |

|---|---|---|---|

| C5 | Iodine (-I) | ~213 kJ/mol | Pd-Catalyzed Cross-Coupling (Oxidative Addition) |

| C6 | Chlorine (-Cl) | ~327 kJ/mol | Nucleophilic Aromatic Substitution (SNAr) |

| C3 | Ethyl Ester (-CO2Et)| N/A | Saponification, Amidation, Reduction |

Table 2: Catalyst & Condition Matrix for Selective C5 Coupling

| Catalyst System | Base | Solvent System | Temp (°C) | C5:C6 Selectivity | Mechanistic Notes |

|---|---|---|---|---|---|

| Pd(PPh3)4 | Na2CO3 (aq) | Toluene/EtOH | 80 | >95:5 | Standard Suzuki conditions; highly selective. |

| Pd(dppf)Cl2 | K2CO3 | THF/H2O | 80-100 | >98:2 | Excellent for sterically hindered boronic acids[1]. |

| XPhos Pd G3 | K3PO4 | Dioxane/H2O | 20-50 | >99:1 | Mild conditions; completely prevents ester hydrolysis. |

Experimental Methodologies (Self-Validating Protocols)

Here, I detail the exact protocols for the sequential functionalization of Ethyl 6-chloro-5-iodonicotinate. Every step is designed with built-in causality to ensure reproducibility and prevent downstream failures.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5

Figure 2: Chemoselective Pd-catalyzed Suzuki-Miyaura cycle at the C5 position.

Step-by-Step Methodology:

-

Reagent Charging: To an oven-dried Schlenk flask, add Ethyl 6-chloro-5-iodonicotinate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Causality: Pd(dppf)Cl2 is selected because its large bite angle accelerates reductive elimination, minimizing off-target dehalogenation. A slight excess of boronic acid compensates for potential protodeboronation.

-

-

Solvent & Base Addition: Add a degassed mixture of THF/Water (4:1 v/v) followed by K2CO3 (2.0 equiv).

-

Causality: The biphasic system dissolves both the organic substrates and the inorganic base. K2CO3 is a mild base that facilitates transmetalation without triggering premature saponification of the C3 ethyl ester[1].

-

-

Reaction Execution: Heat the mixture to 80 °C under an inert argon atmosphere for 4-6 hours.

-

Causality: Maintaining the temperature at 80-100 °C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition while keeping the C-Cl bond thermodynamically stable[1].

-

-

Workup & Purification: Quench with aqueous NH4Cl, extract with EtOAc, and filter the organic layer through a pad of Celite.

-

Causality: NH4Cl neutralizes the base, acting as a self-validating stop-gap against background ester hydrolysis. The Celite filtration effectively removes precipitated palladium black, preventing catalyst carryover that could interfere with subsequent SNAr steps.

-

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-6

Step-by-Step Methodology:

-

Reagent Charging: Dissolve the C5-arylated intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add the nucleophilic amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Causality: NMP is a highly polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during SNAr. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward.

-

-

Reaction Execution: Stir the reaction mixture at 100-120 °C for 12 hours.

-

Causality: Unlike the C-I bond, the C-Cl bond requires significant thermal input to achieve the activation energy required for nucleophilic attack, despite being electronically activated by the pyridine ring[2].

-

-

Workup & Isolation: Cool to room temperature and pour into ice water to precipitate the product. Collect via vacuum filtration.

-

Causality: The highly lipophilic nature of the di-substituted nicotinate allows for direct precipitation from the aqueous NMP mixture, often bypassing the need for exhaustive chromatographic purification.

-

Applications in Medicinal Chemistry

The true value of this building block is realized in the synthesis of complex pharmaceuticals. For instance, the discovery and development of Asciminib (ABL001), a first-in-class allosteric inhibitor of the BCR-ABL1 tyrosine kinase used for chronic myeloid leukemia, heavily relied on the sequential functionalization of halogenated nicotinic acids[2]. By utilizing the orthogonal reactivity of the C5 and C6 positions, medicinal chemists were able to systematically explore structure-activity relationships (SAR) by independently varying the aryl group at C5 and the amine at C6[2][4].

References[1] Title: Buy Methyl 6-Chloro-5-iodonicotinate | 365413-29-2. Source: Smolecule. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGvkeCZqNpvATjNsPYtCJmtPmuXmRTBWFomt38LwO4fXR7e7IEUHUxPol6DqszA2zsU5yLrDs587OBw44I9lwHoc6FkWRoV_yQn--kBbF42Gt7hM6cNPpzSUiLMcMO30hkX_BK[4] Title: US8829195B2 - Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4E2OVU4XYJ1V3IMKkuq7ZcpLo0FvKY_5JEZ59ZjID1sJnXG9DiLUSK6ZD4hA2Qex0u0IpKX1QOlLy60B-aosKLx5d3vIcnw2GuGuV-TQ6zhUfgCgUDnKJVawV5i-SQ3fudaJ6kWTkCAvS[3] Title: Copper-Mediated C–X Functionalization of Aryl Halides. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaROzmuD7ujukIDGLVTekkJgw0PzrfqSv4kYavTvnAAl1Y9krACCV6N7LJJ3k2Gr_2wabRPgGvEFN0B46nmIyKcblLe5kVImiA7elnsgUu8FGB3xBhx-Akp__X3ZzlxOtZc1nN-x3MoXda7Q==[2] Title: Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Source: Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdXze0yfrf9GKBBjEvWEBCs9S2-0YY2Lfm_MDk6I_ZATtEXeTeBzNc5GH67AXRtnsbzvObaDrxKxrFaobhMQR0lEwWmUWvu_4vhmunVH_ATfSEU96Lvin6kiYu2w8VYy6ctntZKINt4XqPzaXnJ7o=

Sources

A Technical Guide to the Safe Handling, Storage, and Disposal of Ethyl 6-chloro-5-iodonicotinate

An In-depth Technical Guide

Introduction

Ethyl 6-chloro-5-iodonicotinate is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry, particularly within the field of drug discovery and development. Its trifunctionalized heterocyclic structure makes it a versatile intermediate for creating complex molecular architectures. However, the presence of both chlorine and iodine substituents on the pyridine ring necessitates a robust and well-understood safety protocol. Compounds of this class, while invaluable in research, present potential toxicological and environmental hazards that must be managed with expertise.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Ethyl 6-chloro-5-iodonicotinate. As specific safety data for this exact compound is not extensively published, this document synthesizes information from structurally analogous compounds, such as ethyl 6-chloronicotinate and other halogenated pyridines, to establish a reliable and conservative safety paradigm. The core principle of this guide is to explain the causality behind each recommendation, empowering researchers to make informed decisions that ensure personal safety and environmental stewardship.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For Ethyl 6-chloro-5-iodonicotinate, we must infer its toxicological and physical hazards from its structural components: the ethyl nicotinate core, a chloro group, and an iodo group.

Physicochemical and Toxicological Profile (Predicted)

The properties of Ethyl 6-chloro-5-iodonicotinate are predicted based on data from closely related analogs. The presence of halogens significantly increases the molecular weight compared to the parent ester, suggesting it is a solid at room temperature with low volatility.

| Property | Predicted Value / Information | Rationale & Causality |

| Physical Form | Solid | High molecular weight and halogen substitution favor a solid state. Analogs like Ethyl 6-chloro-5-nitronicotinate are solids. |

| GHS Classification (Predicted) | Warning | Based on analogs, it is expected to be an irritant and potentially harmful if swallowed.[1][2][3] |

| Pictograms (Predicted) | GHS07 (Exclamation Mark) | Indicates skin/eye irritation, and may cause respiratory irritation or be harmful if swallowed.[3] |

| Hazard Statements (Predicted) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | These are the most common hazards for chlorinated and nitrated ethyl nicotinates, which serve as a conservative proxy.[1][2][4][5] |

| Primary Routes of Exposure | Inhalation (of dust), Skin Contact, Eye Contact, Ingestion. | As a solid, fine dust can be inhaled. Direct contact is a primary concern during handling.[6] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | These materials can react with the ester or the halogenated pyridine ring, potentially causing decomposition or violent reactions.[1] |

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen iodide (HI). | Thermal decomposition or combustion will break down the molecule, releasing toxic and corrosive gases.[1] |

Environmental Hazards

The introduction of halogen atoms, particularly iodine, onto an aromatic ring system can significantly increase a compound's environmental persistence.[7] Iodinated organic compounds are noted for their potential to endure in aquatic systems and may not be effectively removed by conventional wastewater treatment.[8][9] Therefore, preventing the release of Ethyl 6-chloro-5-iodonicotinate into the environment is a critical responsibility.

Section 2: Exposure Controls and Personal Protection

Controlling exposure is a multi-layered strategy, beginning with engineering controls and culminating in the final barrier of personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.

-

Causality: A fume hood is essential because it captures and exhausts fine dusts or powders that may become airborne during weighing and transfer operations. This prevents inhalation, which is a primary route of exposure for solid chemical compounds.[10] It also provides a contained space to manage any accidental spills. All manipulations of the solid compound should be performed within the fume hood.

Personal Protective Equipment (PPE)

PPE is the user's last line of defense. The selection of appropriate PPE must be based on a thorough risk assessment of the planned procedure.

| PPE Category | Specification | Rationale & Causality |

| Hand Protection | Nitrile gloves. | Nitrile provides good resistance to a wide range of chemicals. Gloves should be inspected before use and changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use to prevent permeation.[11][12] |

| Eye Protection | Tight-sealing safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles are required to protect against airborne dust particles and accidental splashes.[1][13] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |

| Skin and Body Protection | Long-sleeved laboratory coat. | A closed-front lab coat prevents chemical dust from settling on personal clothing and skin. It should be laundered separately from personal clothing.[10] |

| Respiratory Protection | Generally not required if handled in a fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge may be necessary.[1][13] |

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and accidents.

Experimental Protocol: Weighing and Handling the Solid Compound

This protocol is designed to be self-validating by ensuring containment at every step.

-

Preparation: Don all required PPE (nitrile gloves, safety goggles, lab coat) before entering the laboratory.

-

Work Area Setup: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent bench paper to contain any minor spills.

-

Weighing:

-

Use a tared weigh boat or glassine paper on an analytical balance located inside the fume hood if possible. If the balance is outside the hood, transfer a slightly larger amount than needed into a sealed container inside the hood.

-

Close the primary container of Ethyl 6-chloro-5-iodonicotinate immediately after removing the required amount.

-

Take the sealed container to the balance for weighing. This "secondary containment" method prevents contamination of the balance and the lab environment.

-

-

Transfer: Carefully transfer the weighed solid into the reaction vessel inside the fume hood. Use a spatula and tap it gently to ensure all material is transferred.

-

Post-Handling:

-

Wipe down the spatula and any potentially contaminated surfaces with a damp cloth or towel (disposing of it as hazardous waste).

-

Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid hazardous waste container.[14]

-

Wash hands thoroughly with soap and water after the procedure is complete.[10]

-

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong acids, bases, and oxidizing agents.[1][10]

-

Container: Keep the container tightly sealed to prevent moisture absorption and potential release of dust.[1]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][13] |

| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |

Spill Response

A calm and methodical response to a chemical spill is essential. The following workflow outlines the decision-making process.

Caption: Spill Response Decision Workflow.

Experimental Protocol: Minor Spill Cleanup (<5g in a fume hood)

-

Alert: Alert personnel in the immediate area.

-

PPE: Ensure you are wearing appropriate PPE, including double-gloving with nitrile gloves.

-

Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[13] Do not use combustible materials like paper towels directly on the dry powder.

-

Collection: Carefully sweep the material and absorbent into a plastic dustpan and transfer it to a heavy-duty plastic bag or a labeled, sealable container for hazardous waste.[10] Avoid actions that create dust.

-

Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cloth and any contaminated bench paper into the hazardous waste container.

-

Disposal: Seal the waste container. Remove contaminated PPE and place it in the waste container. Wash hands thoroughly. Report the incident to the laboratory supervisor.

Section 5: Waste Management and Disposal

Proper disposal is a legal requirement and an ethical obligation to protect the environment. Halogenated organic compounds require special consideration.

The Principle of Waste Segregation

The most critical aspect of chemical waste management is segregation at the source. Halogenated organic waste must never be mixed with non-halogenated waste.

-

Causality: Halogenated waste requires specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HCl, HI). Mixing it with non-halogenated solvent waste contaminates the entire batch, dramatically increasing disposal costs and environmental risk.[15][16]

Chemical Waste Disposal Workflow

The following diagram illustrates the logical flow for disposing of waste generated from experiments involving Ethyl 6-chloro-5-iodonicotinate.

Caption: Chemical Waste Disposal Workflow.

Disposal Protocol

-

Designate Waste Containers: Before starting work, designate separate, clearly labeled containers for "Solid Halogenated Organic Waste" and "Liquid Halogenated Organic Waste".

-

Contaminated Consumables: All disposable items that come into contact with the chemical (gloves, weigh boats, contaminated bench paper, wipes) must be placed in the "Solid Halogenated Organic Waste" container.

-

Bulk/Unused Chemical: Unused or waste Ethyl 6-chloro-5-iodonicotinate must be collected in the "Solid Halogenated Organic Waste" container. If it is in a solution, the solution must be collected in the "Liquid Halogenated Organic Waste" container.

-

Empty Containers: Do not discard the original reagent bottle in the regular trash. Triple-rinse the container with a small amount of a suitable solvent (e.g., acetone). Each rinse should be collected and placed in the "Liquid Halogenated Organic Waste" container. After rinsing and air-drying in a fume hood, deface the label and dispose of the bottle in a designated laboratory glass waste container.

-

Final Disposal: All chemical waste must be disposed of through the institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][17] Under no circumstances should this chemical or its solutions be poured down the drain.

References

- Iodine Based Compounds. (n.d.). Google Sustainability.

- Menger, F. M., et al. (2020).

- De la Roca, P. A., & Gschwend, P. M. (2017). Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds.

- Fisher Scientific. (2014).

- Drewes, J. E., et al. (2001). Fate of organic iodine during wastewater treatment and subsequent groundwater recharge at the Mesa site (Arizona).

- Angene Chemical. (2021).

- Apollo Scientific. (2023).

- Cole-Parmer. (2005).

- Sigma-Aldrich. (2025).

- Carl ROTH. (n.d.).

- CAMEO Chemicals. (n.d.). GUIDE Flammable Liquids - Toxic 131. CAMEO Chemicals.

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.

- TCI Chemicals. (2025).

- Sciencemadness Wiki. (2025). Proper disposal of chemicals. Sciencemadness Wiki.

- MilliporeSigma. (n.d.).

- PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Chloronicotinic acid. Fisher Scientific.

- Loba Chemie. (n.d.).

- Alfa Aesar. (2025).

- University of Regensburg. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Regensburg.

- University of Oslo. (2024). Chemical and Hazardous Waste Guide. University of Oslo.

Sources

- 1. fishersci.com [fishersci.com]

- 2. angenechemical.com [angenechemical.com]

- 3. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. energy.sustainability-directory.com [energy.sustainability-directory.com]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pppmag.com [pppmag.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Making sure you're not a bot! [oc-praktikum.de]

- 16. mn.uio.no [mn.uio.no]

- 17. lobachemie.com [lobachemie.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Ethyl 6-chloro-5-iodonicotinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Organic Synthesis

Executive Summary & Mechanistic Rationale

Ethyl 6-chloro-5-iodonicotinate (CAS 856166-01-3) is a highly versatile, dihalogenated pyridine scaffold frequently utilized in the bottom-up synthesis of complex pharmaceuticals[1]. The strategic value of this building block lies in the orthogonal reactivity of its two halogen substituents. This application note details a robust, highly chemoselective Suzuki-Miyaura cross-coupling protocol that specifically targets the C5-iodo position while preserving the C6-chloro group for downstream functionalization.

The Causality of Chemoselectivity

The fundamental principle driving this protocol is the significant difference in bond dissociation energies (BDE) and the resulting oxidative addition kinetics between carbon-iodine and carbon-chlorine bonds. In palladium-catalyzed cross-couplings, the intrinsic reactivity of leaving groups strictly follows the trend: -I > -Br ~ -OTf > -Cl [2].

-

C5-I Bond (High Reactivity): The weaker C-I bond facilitates rapid oxidative addition by the Palladium(0) active species even at mild temperatures (60–80 °C)[3].

-

C6-Cl Bond (Low Reactivity): The C-Cl bond remains largely inert under standard Suzuki conditions. Unless subjected to highly electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures (>100 °C), the catalyst will not insert into the C-Cl bond[4].

This differential reactivity allows for the stepwise, programmable functionalization of the pyridine core, making it an invaluable tool for structure-activity relationship (SAR) exploration[5].

Experimental Workflow & Logical Relationships

The following diagram maps the logical flow of the chemoselective coupling and highlights the preservation of the C6-Cl bond for subsequent synthetic steps.

Figure 1: Chemoselective workflow exploiting C-I vs C-Cl orthogonal reactivity.

Experimental Design & Optimization Data

To ensure this protocol acts as a self-validating system, catalyst and base selections were optimized to maximize C5-arylation while strictly suppressing the formation of the 5,6-diarylated byproduct[4].

Table 1: Catalyst and Base Optimization for Chemoselective Coupling

| Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Yield (C5-Aryl) | Yield (5,6-Diaryl) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 78% | 5% |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 92% | <2% |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 65% | 22% |

| Pd(OAc)₂ / dppf | K₃PO₄ | DMF/H₂O | 60 | 85% | <1% |

Scientific Justification of Optimal Conditions:

-

Catalyst Choice: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step. Crucially, it is not electron-rich enough to activate the stronger C-Cl bond at 80 °C, ensuring high chemoselectivity[2][3]. Conversely, using XPhos at 100 °C leads to undesired over-arylation[4].

-

Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) mixture is critical. The water dissolves the inorganic base and activates the arylboronic acid into the reactive boronate anion, which is a prerequisite for the transmetalation step with the Pd(II) intermediate.

Detailed Step-by-Step Methodology

Target Reaction: Synthesis of Ethyl 5-(4-methoxyphenyl)-6-chloronicotinate. Scale: 1.0 mmol

Materials & Reagents

-

Substrate: Ethyl 6-chloro-5-iodonicotinate (311.5 mg, 1.0 mmol)[1]

-

Coupling Partner: 4-Methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (40.8 mg, 0.05 mmol, 5 mol%)

-

Base: Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

-

Solvents: Anhydrous 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Protocol Steps

-

Reaction Setup: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, charge the Ethyl 6-chloro-5-iodonicotinate, 4-methoxyphenylboronic acid, and K₂CO₃.

-

Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Palladium(0) is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

-

Solvent Degassing & Addition: Prior to use, degas the 1,4-Dioxane and H₂O by sparging with Argon for 30 minutes. Add the degassed solvents (8.0 mL Dioxane, 2.0 mL H₂O) to the Schlenk tube via syringe. Causality: Dissolved oxygen promotes the homocoupling of boronic acids, consuming the reagent and lowering yields.

-

Catalyst Introduction: Briefly remove the septum under a positive, sweeping flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Replace the septum and purge the headspace with Argon for an additional 2 minutes.

-

Reaction Execution: Transfer the sealed tube to a pre-heated oil bath set to 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS until the complete consumption of the starting material is observed.

-

Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL), then transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 x 15 mL).

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure product.

Downstream Applications

The resulting 6-chloro-5-aryl nicotinate is a highly valuable intermediate for further elaboration. The C6-chlorine, situated ortho to the electron-withdrawing pyridine nitrogen, is highly activated[5].

-

Nucleophilic Aromatic Substitution (SₙAr): Reaction with primary or secondary amines (e.g., morpholine, piperazines) under thermal conditions (100–120 °C in DMF/DIPEA) yields 6-amino-5-aryl nicotinates.

-

Sequential Cross-Coupling: A subsequent Suzuki-Miyaura or Buchwald-Hartwig amination can be performed at the C6 position by switching to a more electron-rich phosphine ligand (e.g., XPhos, RuPhos) and elevating the reaction temperature to 100–110 °C[3][4].

References

- BLD Pharm Product Catalog Title: 856166-01-3 | Ethyl 6-chloro-5-iodonicotinate Source: BLD Pharm URL

- Chemoselective Synthesis of Arylpyridines Title: Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions Source: ResearchGate URL

- Source: RSC Advances (RSC Publishing)

- Orthogonal Reactivity in Halogenated Pyridines Title: 3-Chloro-4-iodopyridine | Application Note: Strategic Ligand Selection for Chemoselective Suzuki Reactions Source: BenchChem URL

- Cross-Coupling Optimization & Challenges Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges Source: MDPI URL

- Source: Graz University of Technology (Elsevier Pure)

Sources

- 1. 856166-01-3|Ethyl 6-chloro-5-iodonicotinate|BLD Pharm [bldpharm.com]

- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 3. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 3-Chloro-4-iodopyridine | High-Purity Reagent | RUO [benchchem.com]

Application Note: Chemoselective Sonogashira Cross-Coupling of Ethyl 6-chloro-5-iodonicotinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) / Methyl 6-chloro-5-iodonicotinate (CAS: 365413-29-2) Application: Orthogonal functionalization of pyridine scaffolds for Active Pharmaceutical Ingredient (API) synthesis.

Introduction & Strategic Rationale

The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, heavily featured in oncology, neurology, and cardiovascular therapeutics. The strategic functionalization of this heterocycle often requires building blocks with multiple, orthogonally reactive sites. Ethyl 6-chloro-5-iodonicotinate is a highly versatile dihalogenated precursor that offers precisely this capability[1].

The presence of both a chlorine atom at the C6 position and an iodine atom at the C5 position introduces a critical element of chemoselectivity . In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the oxidative addition step is highly sensitive to the bond dissociation energy (BDE) of the carbon-halogen bond. Because the C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol), palladium(0) will selectively insert into the C5 position[2]. This allows for the targeted installation of alkynyl groups at C5, leaving the C6-chloro group fully intact for subsequent downstream functionalization (e.g., Suzuki-Miyaura coupling or Nucleophilic Aromatic Substitution)[3].

Mechanistic Causality in the Sonogashira Coupling

The Sonogashira reaction relies on a synergistic dual-catalytic cycle involving Palladium and Copper[4]. Understanding the causality behind the reagent selection is paramount for preventing side reactions, such as alkyne homocoupling (Glaser coupling) or non-specific activation of the C–Cl bond.

-

Palladium Cycle (Oxidative Addition & Reductive Elimination): We utilize

as a stable Pd(II) pre-catalyst. In situ reduction by the amine base generates the active Pd(0) species. The Pd(0) undergoes rapid, chemoselective oxidative addition exclusively at the C–I bond of Ethyl 6-chloro-5-iodonicotinate. -

Copper Cycle (Transmetalation): CuI acts as a co-catalyst to activate the terminal alkyne. The amine base deprotonates the alkyne to form a copper(I) acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne to the palladium center before reductive elimination yields the final product.

-

Temperature Control: Maintaining the reaction at 50–60 °C is a deliberate choice. Elevated temperatures (>80 °C) provide enough thermal energy to overcome the activation barrier for C–Cl oxidative addition, leading to unwanted bis-alkynylation[5].

Catalytic cycle of the chemoselective Sonogashira coupling at the C5 position.

Reaction Optimization Data

To establish a self-validating protocol, various catalytic systems and conditions were evaluated. The goal was to maximize the yield of the mono-alkynylated product while suppressing C6-chlorine activation and alkyne homocoupling. The quantitative optimization data is summarized below.

| Entry | Catalyst (5 mol%) | Co-Catalyst (10 mol%) | Base | Solvent | Temp (°C) | Yield (%)* | Observation / Causality |

| 1 | CuI | TEA | THF | 25 | 45 | Sluggish oxidative addition at room temp. | |

| 2 | CuI | TEA | THF | 55 | 88 | Optimal. High chemoselectivity and conversion. | |

| 3 | CuI | DIPEA | DMF | 85 | 62 | High temp led to ~15% bis-alkynylation at C6. | |

| 4 | CuI | Toluene | 60 | 71 | Bidentate ligand slows transmetalation step. | ||

| 5 | None | TEA | THF | 60 | 12 | Lack of CuI prevents efficient alkyne activation. |

*Yields determined by HPLC analysis of the crude reaction mixture against an internal standard.

Standard Operating Protocol: Synthesis of Ethyl 6-chloro-5-(phenylethynyl)nicotinate

This detailed, step-by-step methodology ensures high reproducibility and maintains the integrity of the C6-chloro group for downstream applications.

Materials & Reagents

-

Substrate: Ethyl 6-chloro-5-iodonicotinate (1.0 equiv, 3.11 g, 10.0 mmol)

-

Coupling Partner: Phenylacetylene (1.2 equiv, 1.23 g, 12.0 mmol)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

) (0.05 equiv, 351 mg, 0.5 mmol) -

Co-catalyst: Copper(I) iodide (CuI) (0.10 equiv, 190 mg, 1.0 mmol)

-

Base/Solvent: Triethylamine (TEA) (3.0 equiv, 3.03 g, 30.0 mmol) in anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill the flask with ultra-high purity Argon (or Nitrogen) three times to ensure a strictly inert atmosphere. Causality: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and complicates purification.

-

Reagent Charging: Under a positive stream of Argon, add Ethyl 6-chloro-5-iodonicotinate,

, and CuI to the flask. -

Solvent & Base Addition: Inject anhydrous THF (40 mL) and sparged Triethylamine (TEA) via syringe. Stir the suspension at room temperature for 5 minutes. The mixture will typically adopt a pale yellow/orange hue.

-

Alkyne Addition: Add phenylacetylene dropwise over 2 minutes via syringe.

-

Heating & Monitoring: Submerge the flask in a pre-heated oil bath at 55 °C. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS. The reaction is typically complete within 4 to 6 hours. Note: Do not exceed 60 °C to preserve the C6-Cl bond.

-

Quenching & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the palladium and copper salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

-

Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous

(2 × 50 mL) to remove amine salts, followed by brine (50 mL). Dry the organic layer over anhydrous -

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 15% Ethyl Acetate in Hexanes) to afford the pure Ethyl 6-chloro-5-(phenylethynyl)nicotinate as a solid.

Analytical Validation

-

LC-MS: Confirm the mass of the product (

) and ensure the absence of the bis-alkynylated byproduct. - H NMR: The disappearance of the highly deshielded C5 proton (if comparing to non-iodinated precursors) and the appearance of the aromatic multiplet from the phenylacetylene group confirm successful coupling.

Downstream Workflow: Orthogonal Functionalization

The true value of this protocol lies in the generation of a stable, mono-functionalized intermediate. The retained C6-chlorine atom is highly activated by the electron-withdrawing nature of the pyridine ring and the ester group at C3[3].